2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate
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Overview
Description
2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of fluorine, chlorine, and sulfur atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile
- (5Z)-5-{5-Chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
2-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C18H11ClF2N2O2S |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
(2-fluorophenyl) 5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H11ClF2N2O2S/c19-13-9-22-18(26-10-11-5-7-12(20)8-6-11)23-16(13)17(24)25-15-4-2-1-3-14(15)21/h1-9H,10H2 |
InChI Key |
DOVHRPFUPJGSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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